N,N-dimethylethanimidamide hydrochloride N,N-dimethylethanimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2909-15-1
VCID: VC6844121
InChI: InChI=1S/C4H10N2.ClH/c1-4(5)6(2)3;/h5H,1-3H3;1H
SMILES: CC(=N)N(C)C.Cl
Molecular Formula: C4H11ClN2
Molecular Weight: 122.6

N,N-dimethylethanimidamide hydrochloride

CAS No.: 2909-15-1

Cat. No.: VC6844121

Molecular Formula: C4H11ClN2

Molecular Weight: 122.6

* For research use only. Not for human or veterinary use.

N,N-dimethylethanimidamide hydrochloride - 2909-15-1

Specification

CAS No. 2909-15-1
Molecular Formula C4H11ClN2
Molecular Weight 122.6
IUPAC Name N,N-dimethylethanimidamide;hydrochloride
Standard InChI InChI=1S/C4H10N2.ClH/c1-4(5)6(2)3;/h5H,1-3H3;1H
Standard InChI Key SKYUGEJKFOMZAH-UHFFFAOYSA-N
SMILES CC(=N)N(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N,N'-Dimethylethanimidamide hydrochloride is systematically named N,N'-dimethylethanimidamide;hydrochloride under IUPAC guidelines . Its molecular structure consists of a central ethanimidamide group (CH₃–C(=NH)–NH–CH₃) protonated at the imine nitrogen and associated with a chloride counterion. The compound’s identity is further defined by:

PropertyValueSource
CAS Registry Number5504-12-1
Molecular FormulaC₄H₁₁ClN₂
Molecular Weight122.6 g/mol
SMILESCC(=NC)NC.Cl
InChIKeyXXFPHXUMMRULDB-UHFFFAOYSA-N

The protonation state enhances solubility in polar solvents, though specific solubility data remain unreported in available literature.

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) studies of analogous dihydrochloride salts reveal characteristic peaks for methyl and amine protons. For example, N,N’-dimethylethylenediamine dihydrochloride exhibits δ 9.51 ppm (NH₃), 3.25 ppm (CH₂), and 2.57 ppm (CH₃) . While crystallographic data for N,N'-dimethylethanimidamide hydrochloride are unavailable, related compounds like 1,1’,1’’-(cyclohexane-1,3,5-triyl)tris(N,N,-dimethylmethanamine) show distinct packing patterns influenced by hydrogen bonding .

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via two primary methods:

  • Condensation of 1,4-Diaminobutane with Dimethylacetamide Dimethylacetal
    Reacting 1,4-diaminobutane with dimethylacetamide dimethylacetal (2.2 equivalents) at 60°C yields the intermediate (1E,1'E)-N',N''-(butane-1,4-diyl)bis(N,N-dimethylethanimidamide), which is subsequently treated with hydrochloric acid to form the hydrochloride salt .

  • Direct Protonation of N,N'-Dimethylethanimidamide
    The free base, N,N'-dimethylethanimidamide (CAS 4238-37-3), is protonated using hydrogen chloride gas or aqueous HCl, followed by recrystallization to isolate the pure hydrochloride salt.

Reaction Mechanisms

The compound participates in:

  • Coordination Chemistry: Acts as a bidentate ligand, binding metal ions via the imine and amine nitrogens.

  • Nucleophilic Substitution: The protonated imine group facilitates reactions with electrophiles, enabling the synthesis of heterocyclic compounds.

Applications in Scientific Research

Switchable Water Technologies

Dihydrochloride salts of polyamines, including N,N'-dimethylethanimidamide hydrochloride, demonstrate “switchable” solubility properties in aqueous systems. Upon CO₂ exposure, these salts increase ionic strength, salting out organic solvents like tetrahydrofuran (THF) . This reversible behavior has applications in solvent recycling and biphasic reaction systems .

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antimicrobial Agents: Structural analogs inhibit bacterial growth by disrupting cell membrane integrity.

  • Enzyme Inhibitors: Modifies active sites of proteases and kinases in biochemical assays.

Materials Science

As a ligand, it stabilizes transition metal complexes used in catalysis and nanomaterials synthesis.

Hazard CategoryGHS CodeStatement
Acute Toxicity (Oral)H302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye DamageH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Exposure Control Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and N95 respirators .

  • Ventilation: Use in fume hoods to prevent aerosol inhalation .

  • First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water .

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR: Expected resonances for methyl (δ ~2.5–3.0 ppm) and NH₃⁺ (δ ~8–9 ppm) groups .

  • Mass Spectrometry: Molecular ion peak at m/z 122.6 (M⁺) with fragmentation patterns corresponding to Cl⁻ loss.

Environmental and Toxicological Profile

Ecotoxicity

No ecotoxicity data are available, but analogous dihydrochloride salts show low bioaccumulation potential due to high water solubility .

Disposal Recommendations

Incinerate in a licensed facility equipped with acid gas scrubbers to neutralize HCl emissions .

Future Research Directions

  • Solubility Optimization: Develop co-crystals to enhance aqueous solubility for pharmaceutical formulations.

  • Green Chemistry Applications: Expand use in CO₂-responsive separation systems for industrial waste treatment .

  • Toxicological Studies: Investigate chronic exposure effects in model organisms.

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